molecular formula C19H16N2O3S B11369772 N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11369772
M. Wt: 352.4 g/mol
InChI Key: JQFNFOLXGKAQJE-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a nitro group, a thiophene ring, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and coupling reactions. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The thiophene ring and methylphenyl group contribute to the compound’s binding affinity and specificity for certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its nitro group, thiophene ring, and methylphenyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

N-(4-methylphenyl)-2-nitro-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16N2O3S/c1-14-8-10-15(11-9-14)20(13-16-5-4-12-25-16)19(22)17-6-2-3-7-18(17)21(23)24/h2-12H,13H2,1H3

InChI Key

JQFNFOLXGKAQJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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